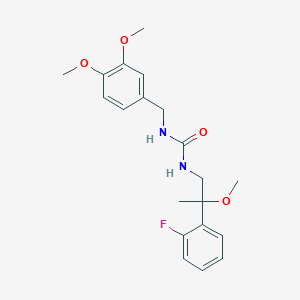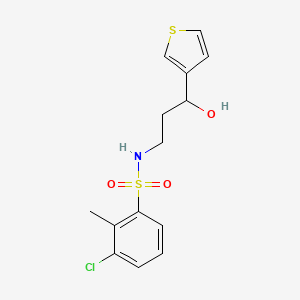
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, also known as DMHU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMHU is a urea derivative and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anion Coordination Chemistry
The anion coordination chemistry of urea-based ligands, including compounds structurally related to 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, reveals their potential in binding inorganic oxo-acids through hydrogen bond motifs involving urea NH groups, carbonyl, protonated fragments, and anions. Such characteristics suggest applications in designing selective anion receptors and sensors, highlighting their significance in analytical chemistry and environmental monitoring (Wu et al., 2007).
Structural Chemistry and Hydrogen Bonding
The structural elucidation and hydrogen bonding patterns of substituted ureas, including derivatives similar to the specified compound, offer insights into their molecular configurations and interactions. This knowledge is crucial for the development of materials with tailored properties, such as improved polymers, and for the pharmaceutical industry where molecular structure directly impacts drug efficacy and specificity (Kołodziejski et al., 1993).
Herbicide and Nematicide Degradation in Soils
Research on substituted urea herbicides, which are structurally related to the compound of interest, demonstrates their microbial degradation in soil. This finding is significant for agricultural sciences, particularly in understanding the environmental fate of chemical treatments and developing more sustainable agricultural practices (Katz & Strusz, 1968).
Synthesis and Cyclization Reactions
Studies on the synthesis and cyclization reactions involving N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines provide valuable information on the reactivity and transformation possibilities of urea derivatives. These reactions are fundamental in medicinal chemistry for creating novel therapeutic agents with enhanced biological activities (Vaickelionienė et al., 2005).
Luminescence Sensing of Benzaldehyde
The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally analogous to the specified urea compound, demonstrates potential applications in luminescence sensing. Such frameworks can be used for detecting benzaldehyde derivatives, showcasing their importance in analytical chemistry for environmental monitoring and food safety (Shi et al., 2015).
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-5-7-15(9-13(12)2)21-19(23)20-11-16(22)14-6-8-17(24-3)18(10-14)25-4/h5-10,16,22H,11H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZABHXKYJFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)
![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)



![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)
![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)